![molecular formula C9H10F3NO2 B570758 (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1567908-96-6](/img/structure/B570758.png)

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

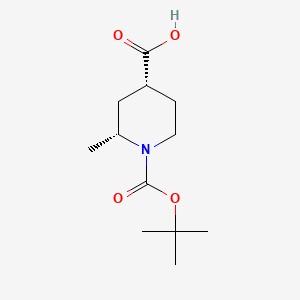

“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F3NO2. It is also known as “(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine” and has a molecular weight of 205.18 .

Synthesis Analysis

The synthesis of compounds similar to “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” has been reported. For instance, a series of N, N ′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” can be represented by the InChI code: 1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a solid at room temperature . The compound has a density of 1.2774 g/mL at 25 °C .Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

The synthesis of N,N’-disubstituted bis-ureas containing the 4-(trifluoromethoxy)phenyl fragment has yielded promising inhibitors of human soluble epoxide hydrolase . These compounds act by forming additional hydrogen bonds in the enzyme’s active site. Notably, N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) and (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026) have shown potent inhibitory activity against sEH . Clinical trials for EC5026 are underway .

Biological Processes Related to Aging

N-[4-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide (Compound A) may find utility in studying biological processes associated with aging . Its unique structure could provide insights into age-related mechanisms.

Insecticidal Properties

2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (Compound B, also known as metaflumizone) acts as an insecticide (zoocide) . It functions by blocking potential-dependent sodium channels in harmful insects and rodents .

Antitumor Activity

3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (Compound C) exhibits antitumor activity by inhibiting tyrosine kinase . This property makes it relevant for cancer research.

Comparison with Adamantyl-Based Inhibitors

While over 100 N,N’-disubstituted ureas containing the 4-(trifluoromethoxy)phenyl fragment have been reported, the synthesis of bis-ureas with this fragment remains novel . Comparing the inhibitory effects of bis-ureas containing the 4-(trifluoromethoxy)phenyl group with those containing adamantyl fragments could yield valuable insights .

Other Potential Applications

Beyond the mentioned fields, further exploration is warranted. Researchers may investigate the compound’s interactions with other biological targets or its potential in materials science, catalysis, or drug delivery.

Safety and Hazards

Future Directions

While specific future directions for “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” are not available, compounds containing a 4-(trifluoromethoxy)phenyl group have been studied for their potential use in various applications. For example, 4-(trifluoromethoxy)phenyl-containing polymers have been identified as promising anodic materials for electrochromic devices .

Mechanism of Action

Mode of Action

It is known that the trifluoromethoxy group in the molecule can form electron donor–acceptor (eda) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

The compound’s trifluoromethoxy group is known to participate in various organic synthesis reactions, including amination, aromatization, and fluorination . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 20518, a density of 1233, and a boiling point of 211℃ . These properties could influence its bioavailability and pharmacokinetics.

properties

IUPAC Name |

(1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLVESWELOBVJS-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)